molecular formula C11H14O2 B1269242 1-(4-Isopropoxyphenyl)ethanone CAS No. 4074-51-5

1-(4-Isopropoxyphenyl)ethanone

Cat. No.: B1269242
CAS No.: 4074-51-5
M. Wt: 178.23 g/mol
InChI Key: YTKFPAFKJWBAFG-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O2. It is known for its colorless, volatile liquid form and pungent odor. This compound is widely used in various scientific research fields due to its versatility and unique properties .

Scientific Research Applications

1-(4-Isopropoxyphenyl)ethanone is utilized in numerous scientific research applications:

Chemistry:

  • Used as a reagent in organic synthesis.
  • Functions as a solvent in various chemical reactions.

Biology:

  • Studied for its potential biological effects and interactions with enzymes.

Medicine:

  • Investigated for its role in drug synthesis and as an intermediate in pharmaceutical production.

Industry:

Safety and Hazards

1-(4-Isopropoxyphenyl)ethanone may cause irritation to the eyes, skin, and respiratory system . It is recommended to use personal protective equipment, avoid breathing vapors, and avoid contact with skin and eyes when handling this compound .

Future Directions

Potential future directions for 1-(4-Isopropoxyphenyl)ethanone research could include further studying its mechanism of action and biochemical interactions. It could also be explored for its potential uses in various fields such as medicine, agriculture, and dyes .

Biochemical Analysis

Biochemical Properties

1-(4-Isopropoxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is believed to act as a catalyst in the synthesis of other compounds, facilitating the dissolution of other substances. In organic chemistry, this compound is presumed to act as a reagent, enabling the formation of novel compounds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Although the exact mechanism remains elusive, it is believed to act as a catalyst in the synthesis of other compounds and function as a solvent, facilitating the dissolution of other substances. Additionally, it may act as a reagent in organic chemistry, enabling the formation of novel compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with toxic or adverse effects observed at high doses. It is essential to determine the appropriate dosage to minimize potential risks and maximize its benefits in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical properties and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the esterification of benzoic acid to form benzoic acid ethyl ester. This ester then reacts with sodium hydroxide in the presence of alcohol to produce 1-(4-methyl ethoxy)phenylethanol. Finally, an acylation reaction yields this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of p-methyl phenol as a raw material. The process includes hydroxyl protection, bromine substitution, etherification, and deprotection steps. This method ensures high selectivity and low production costs .

Chemical Reactions Analysis

1-(4-Isopropoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation:

  • Reagents: Potassium permanganate, chromium trioxide.
  • Conditions: Acidic or basic medium.
  • Major Products: Carboxylic acids.

Reduction:

  • Reagents: Sodium borohydride, lithium aluminum hydride.
  • Conditions: Anhydrous solvents.
  • Major Products: Alcohols.

Substitution:

  • Reagents: Halogens, nucleophiles.
  • Conditions: Solvent medium, often with a catalyst.
  • Major Products: Substituted phenyl ethanones.

These reactions highlight the compound’s reactivity and its potential for forming various derivatives .

Comparison with Similar Compounds

1-(4-Isopropoxyphenyl)ethanone can be compared with similar compounds such as:

  • 1-(4-Methoxyphenyl)ethanone
  • 1-(4-Ethoxyphenyl)ethanone
  • 1-(4-Butoxyphenyl)ethanone

These compounds share similar structures but differ in their alkoxy groups. The presence of the isopropoxy group in this compound imparts unique properties, such as increased steric hindrance and altered reactivity, making it distinct from its analogs .

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKFPAFKJWBAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352701
Record name 1-(4-isopropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-51-5
Record name 1-(4-isopropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(propan-2-yloxy)phenyl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-(4-Hydroxyphenyl)ethanone (15.0 g, 110 mmol) was dissolved in acetone (125 mL), added sequentially with potassium carbonate (30.4 g, 220 mmol) and 1-methylethyl iodide (16.5 mL, 165 mmol), and the mixture was stirred at 70° C. for 8 hours. The reaction solution was filtered, washed with acetone and concentrated in vacuo. The obtained residue was added water and ethyl acetate, extracted with ethyl acetate. The organic layer was washed with 1N aqueous solution of sodium hydroxide and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. 1-[4-(1-methylethoxy)phenyl]ethanone (18.2 g (yield 93%)) was obtained as a white crystal.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-Hydroxyphenyl)ethanone (15.0 g, 110 mmol) was dissolved in acetone (125 mL). The resultant mixture was sequentially added with potassium carbonate (30.4 g, 220 mmol) and 1-methylethyl iodide (16.5 mL, 165 mmol) and then stirred at 70° C. for 8 hours. The reaction solution was filtered, washed with acetone, and concentrated in vacuo. The obtained residue was added with water and ethyl acetate, and then extracted with ethyl acetate. The organic layer was washed with 1N aqueous solution of sodium hydroxide and brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. 1-[4-(1-Methylethoxy)phenyl]ethanone (18.2 g, yield 93%) was obtained as a white crystal.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydride (1.32 g, 33 mmol, 60% suspension in mineral oil) was suspended in anhydrous DMF (20 mL). A solution of 4-hydroxy acetophenone (4.08 g, 30 mmol) in anhydrous DMF (20 mL) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 30 min. A solution of 2-bromopropane (4.61 g, 37.5 mmol) in anhydrous DMF (10 mL) was added slowly. The reaction mixture was stirred at room temperature overnight. Water (100 mL) was added. The mixture was extracted with ethyl acetate (2×100 mL). The organic layer was washed with water (3×50 mL) and brine (50 mL). Dried over anhydrous Na2SO4. Removal of solvent gave 1-(4-isopropoxy phenyl)ethanone as a pale yellow solid (3.52 g, 66%). To a stirred solution of 2-methoxy-5-pyrrolidin-1-ylmethyl nicotinic acid methyl ester (0.5 g, 2.0 mmol) and 1-(4-isopropoxy phenyl)ethanone in anhydrous DMF (10 mL), sodium hydride (96 mg, 2.4 mmol, 60% suspension in mineral oil) was added in small portions under nitrogen. The reaction mixture was stirred overnight at room temperature. Reaction mixture was stirred at 80° C. for 1 hours. Water (30 mL) was added. The mixture was extracted with chloroform (150 mL). The organic layer was washed with water (30 mL) and brine (30 mL). Dried over anhydrous Na2SO4. Removal of solvent gave brown solid (0.66 g) which was used in next step without further purification. The above solid (0.626 g, 1.58 mmol) and pyridine hydrochloride (1.18 g, 15.8 mmol) were mixed together and stirred at 190° C. for 20 min. Cooled to room temperature. Water (10 mL) was added, neutralized to pH ˜9. The mixture was extracted with chloroform (2×100 mL). The organic layer was washed with brine (50 mL) and dried (Na2SO4). Removal of the solvent gave 2-(4-isopropoxy phenyl)-6-pyrrolidin-1-ylmethyl pyrano[2,3-b]pyridine-one (0.237 g, 41%) as yellow solid. To a solution of the above compound in anhydrous CH2Cl2 (10 mL) was added 1.0 M solution of hydrogen chloride in ether dropwise. The reaction mixture was stirred for 10 min. The solvent was removed under reduced pressure. The residue was washed with hexane and ether. Purified by triturating with 10% methanol in ether to give 2-(4-isopropoxyphenyl)-6-(pyrrolidin-1-ylmethyl)-4H-pyrano[2,3-b]pyridin-4-one hydrochloride (0.20 g, 83%) as yellow solid. MS (ES) m/z: 264 (M); MP 261-263° C.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two
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Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.61 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
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Quantity
20 mL
Type
solvent
Reaction Step Five

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